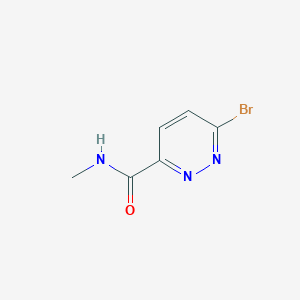

6-Bromo-N-methylpyridazine-3-carboxamide

Description

6-Bromo-N-methylpyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyridazine ring

Properties

IUPAC Name |

6-bromo-N-methylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNWFMQMOTWYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methylpyridazine-3-carboxamide typically involves the bromination of N-methylpyridazine-3-carboxamide. The process can be summarized as follows:

Starting Material: N-methylpyridazine-3-carboxamide.

Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.

Industrial Production Methods

Industrial production methods for 6-Bromo-N-methylpyridazine-3-carboxamide would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Bromination

Bromination at the 6-position likely occurs via electrophilic aromatic substitution. Pyridazine’s electron-deficient nature directs bromine to the para position relative to the carboxamide group. NBS is frequently employed for regioselective bromination .

Amide Formation

The carboxamide group is typically introduced by reacting pyridazine-3-carboxylic acid with methylamine. This step may involve activation of the carboxylic acid (e.g., using coupling reagents such as DCC/DMAP) to form the amide bond.

Substitution Reactions

Pyridazine’s electron-deficient ring can undergo nucleophilic aromatic substitution. For example, treatment with methoxide or thiolate ions in polar solvents (e.g., DMF) may selectively displace bromine at the 6-position, depending on steric and electronic factors .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Bromination | NBS, solvent (e.g., THF) | Introduces bromine at 6-position |

| Amide Formation | Methylamine, coupling agents | Forms carboxamide group |

| Nucleophilic Substitution | Methoxide/thiolate, DMF | Replaces bromine with nucleophile |

Reactivity and Stability

-

Hydrolysis : The carboxamide group may hydrolyze under acidic or basic conditions to form a carboxylic acid, though steric hindrance from the N-methyl group may reduce reactivity.

-

Oxidation/Reduction : The N-methyl group could undergo oxidation (e.g., to form an N-oxide) or reduction (e.g., to a secondary amine), though detailed studies are lacking.

-

Coupling Reactions : Pyridazine’s aromatic system may participate in cross-coupling reactions (e.g., Suzuki coupling) if functionalized with boronic acids, though this requires further investigation .

Comparison with Structural Analogues

| Compound | Key Features | Reactivity |

|---|---|---|

| 6-Bromo-N-methylpyridine-3-carboxamide | Pyridine ring, N-methyl amide | Higher ring reactivity due to pyridine |

| 6-Bromo-N-methoxy-N-methylnicotinamide | Methoxy group on amide | Reduced nucleophilicity due to OMe |

| 5-Bromo-2-chloro-N-methylpyridine-3-carboxamide | Dual halogenation (Br, Cl) | Enhanced stability from steric hindrance |

Scientific Research Applications

6-Bromo-N-methylpyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridazine derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylpyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Modulation: Interacting with specific receptors to modulate their activity, either as an agonist or antagonist.

The molecular targets and pathways involved would vary based on the specific biological context and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-N-methylpyridazine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

6-Fluoro-N-methylpyridazine-3-carboxamide: Similar structure but with a fluorine atom instead of bromine.

N-Methylpyridazine-3-carboxamide: Lacks the halogen substituent at the 6th position.

Uniqueness

6-Bromo-N-methylpyridazine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

6-Bromo-N-methylpyridazine-3-carboxamide (CAS No. 1621367-90-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antiviral, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

6-Bromo-N-methylpyridazine-3-carboxamide features a pyridazine ring substituted with a bromo group at the 6-position and a methyl group at the nitrogen of the amide. This structural configuration is significant for its biological activity, as modifications to the pyridazine core can influence pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that 6-Bromo-N-methylpyridazine-3-carboxamide exhibits notable antimicrobial properties. The compound was tested against various bacterial strains, demonstrating varying levels of effectiveness.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .

Antiviral Activity

The antiviral potential of 6-Bromo-N-methylpyridazine-3-carboxamide has been explored in vitro, with preliminary results indicating activity against certain viral pathogens. While specific mechanisms remain under investigation, it is hypothesized that the compound may interfere with viral replication processes or inhibit viral entry into host cells .

Anticancer Activity

The anticancer properties of 6-Bromo-N-methylpyridazine-3-carboxamide have been evaluated in various cancer cell lines. In one study, the compound showed significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 12 µM

- HT-29: 15 µM

These results support further investigation into its potential as an anticancer therapeutic agent .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at Flinders University assessed the effectiveness of various pyridazine derivatives, including 6-Bromo-N-methylpyridazine-3-carboxamide, against Gram-positive and Gram-negative bacteria. The compound demonstrated strong activity against E. coli and S. aureus, suggesting its utility in treating bacterial infections .

- Cytotoxicity in Cancer Research : In a collaborative study involving multiple institutions, the cytotoxic effects of 6-Bromo-N-methylpyridazine-3-carboxamide were tested on several cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways .

The biological activity of 6-Bromo-N-methylpyridazine-3-carboxamide is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.

- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways associated with cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.